molecular formula C7H5BrF2O B1272163 5-Bromo-2,3-difluoroanisole CAS No. 261762-35-0

5-Bromo-2,3-difluoroanisole

Cat. No. B1272163
M. Wt: 223.01 g/mol
InChI Key: UDTVFZBQFYOZST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving regiospecific halogenation reactions. For instance, a series of brominated methoxy-trihalo-alken-2-ones were synthesized with high purity and good yields through regiospecific allylic bromination followed by the addition of pyridine . Although the exact synthesis of 5-Bromo-2,3-difluoroanisole is not described, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of halogenated anisoles can be determined using techniques such as gas-phase electron diffraction and quantum chemical calculations . These methods can reveal the orientation of substituents and the potential function for internal rotation, which are critical for understanding the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Halogenated aromatic compounds can participate in various chemical reactions. For example, 3-bromo-1,1,1-trifluoroacetone has been used as a building block for synthesizing different classes of trifluoromethylated compounds . Similarly, 5-Bromo-2,3-difluoroanisole could serve as a precursor for synthesizing other fluorinated aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anisoles can be influenced by the presence and position of halogen atoms. For example, the resonance-enhanced two-photon ionization spectroscopy of 3,5-difluoroanisole revealed the effects of dihalogen substitution on the molecular structure, vibrational frequencies, and electronic transition energies . The presence of bromine and fluorine in 5-Bromo-2,3-difluoroanisole would likely affect its physical properties, such as boiling point, density, and solubility, as well as its chemical reactivity.

Relevant Case Studies

While there are no direct case studies on 5-Bromo-2,3-difluoroanisole, the spectroscopic and theoretical studies of 5-Bromo-2-(trifluoromethyl)pyridine provide valuable information on the characterization of bromo- and fluoro-substituted aromatic compounds . Additionally, the crystal structures of dihydrogen hexafluorosilicate monohydrates of bromo-substituted anilines offer insights into the solid-state structure and interactions of brominated aromatic compounds .

Scientific Research Applications

Applications in Synthesis and Dye Manufacturing

5-Bromo-2,3-difluoroanisole, a derivative of bromoanisole, has significant applications in the field of chemical synthesis and dye manufacturing. A study highlights the use of a related compound, 4-bromo-3-methylanisole, in the synthesis of black fluorane dye, which is crucial in the production of thermal papers. This process involves a continuous homogeneous bromination technology in a modular microreaction system, offering high selectivity and control over byproducts (Xie, Wang, Deng, & Luo, 2020).

Spectroscopic and Optical Studies

The spectroscopic characterization of compounds similar to 5-Bromo-2,3-difluoroanisole, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been conducted. This involves Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, and density functional theory (DFT) studies. These compounds exhibit significant non-linear optical (NLO) properties, making them relevant in materials science research (Vural & Kara, 2017).

Photovoltaic Device Manufacturing

In the field of organic photovoltaics, derivatives of bromoanisole, such as 4-bromoanisole, are used as processing additives. They control phase separation and purity in polymer blends, impacting the efficiency of photovoltaic devices. These additives promote aggregation in certain polymer materials, improving device morphology (Liu, Huettner, Rong, Sommer, & Friend, 2012).

Structural and Conformational Analysis

Studies on compounds like 3,5-difluoroanisole provide insights into their molecular structure, conformation, and thermodynamic properties. These studies, using gas-phase electron diffraction and quantum chemical calculations, reveal valuable information about molecular geometries and conformations, which are essential in understanding the chemical behavior of such compounds (Dorofeeva et al., 2006).

In Vitro Nephrotoxicity Studies

Research on haloanilines, including compounds like 3,5-difluoroanisole, has explored their nephrotoxic effects. These studies are important in understanding the toxicological impact of these compounds, which are used in manufacturing various chemical products (Hong, Anestis, Henderson, & Rankin, 2000).

Resonance-Enhanced Spectroscopy

Investigations into the structure and vibrations of compounds like 3,5-difluoroanisole in excited states, using techniques like resonant two-photon ionization (R2PI) spectroscopy, provide insights into their electronic structures. Such studies are crucial in the field of spectroscopy and molecular physics (Zhang et al., 2012).

Synthesis of Biologically Active Compounds

Research also includes the synthesis of biologically active compounds using derivatives of bromoanisole. For example, studies on the synthesis of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives explore their potential as anticonvulsant and antidepressant agents (Xie, Tang, Pan, & Guan, 2013).

Safety And Hazards

5-Bromo-2,3-difluoroanisole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-bromo-1,2-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTVFZBQFYOZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378340
Record name 5-Bromo-2,3-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-difluoroanisole

CAS RN

261762-35-0
Record name 5-Bromo-1,2-difluoro-3-methoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-difluoroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-difluoro-3-methoxybenzene
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,3-difluorophenol (19 g, 90 mmol) in acetone (180 mL), K2CO3 (18 g, 0.13 mol) and iodomethane (25.8 g, 0.18 mol) were added. The resulting mixture was refluxed for 4 h. Upon completion, the mixture was cooled to room temperature and filtered, and the filtrate was evaporated to give the crude product, which was further purified by column chromatography on silica gel (eluting with petroleum ether/ethyl acetate=80/1-40/1) to give a light yellow liquid 5-bromo-1,2-difluoro-3-methoxybenzene (19 g). 1H NMR (CDCl3): δ 7.00-6.88 (m, 2H), 3.89 (s, 3H).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CW Prevatte - 2017 - trace.tennessee.edu
Chemical biology is a multidisciplinary field, combining perspectives and techniques from biology and chemistry to study biological systems. Often, these multidisciplinary endeavors …
Number of citations: 3 trace.tennessee.edu
AR Fisch - 2019 - trace.tennessee.edu
The investigation of a biological system can be probed in multiple fashions to improve our understanding of how they work. The work presented in this dissertation demonstrates how my …
Number of citations: 0 trace.tennessee.edu
BJ Kennedy - 2019 - trace.tennessee.edu
There are many unanswered questions at the molecular level of biology, and a chemical approach is most often necessary to answer those questions. A chemical approach in this …
Number of citations: 0 trace.tennessee.edu

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